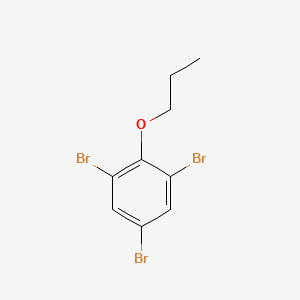
1,3,5-Tribromo-2-propoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tribromo-2-propoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of three bromine atoms and a propoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Tribromo-2-propoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-propoxybenzene using bromine in the presence of a catalyst. The reaction typically proceeds under controlled conditions to ensure selective bromination at the 1,3,5-positions on the benzene ring.
Another method involves the use of 1,3,5-tribromobenzene as a starting material. The propoxy group can be introduced through a nucleophilic substitution reaction using propyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using specialized reactors and equipment. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is typically purified through recrystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tribromo-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, propyl alcohol, reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes, carboxylic acids.
Reduction: De-brominated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tribromo-2-propoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: It acts as a precursor for the synthesis of active pharmaceutical ingredients.
Analytical Chemistry: It is employed as an internal standard in various analytical techniques, such as gas chromatography-mass spectrometry.
Wirkmechanismus
The mechanism of action of 1,3,5-tribromo-2-propoxybenzene involves its interaction with specific molecular targets. The bromine atoms and the propoxy group contribute to its reactivity and ability to form stable complexes with other molecules. The pathways involved in its reactions depend on the nature of the reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tribromobenzene: Lacks the propoxy group, making it less versatile in certain reactions.
1,3,5-Trichlorobenzene: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity.
2,4,6-Tribromoanisole: Contains a methoxy group instead of a propoxy group, affecting its chemical behavior.
Uniqueness
1,3,5-Tribromo-2-propoxybenzene is unique due to the presence of both bromine atoms and a propoxy group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it valuable in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
90326-75-3 |
|---|---|
Molekularformel |
C9H9Br3O |
Molekulargewicht |
372.88 g/mol |
IUPAC-Name |
1,3,5-tribromo-2-propoxybenzene |
InChI |
InChI=1S/C9H9Br3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
JQKZLEKJLGTXAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


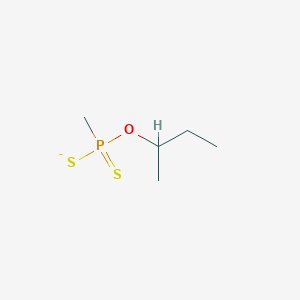
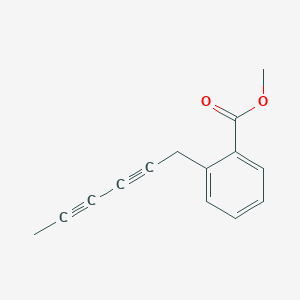
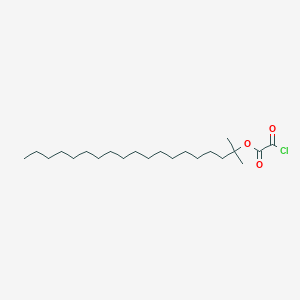
![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)
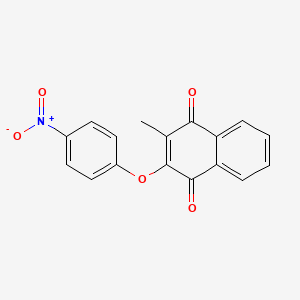
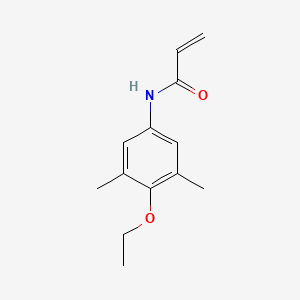
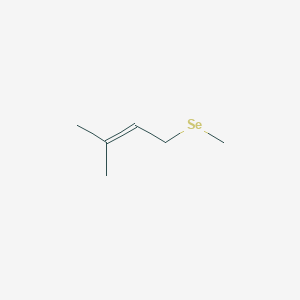
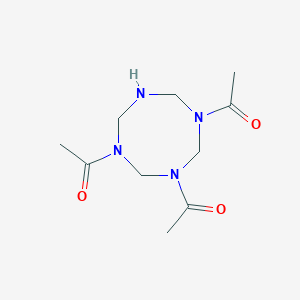
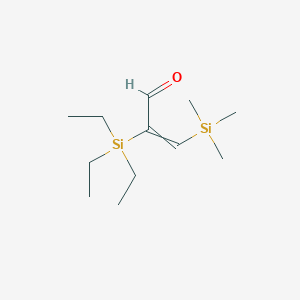
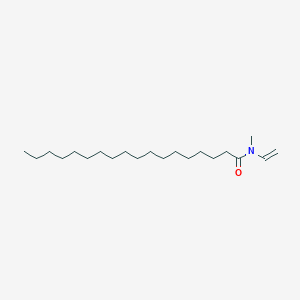
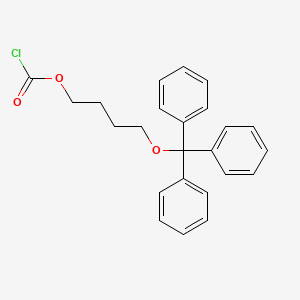
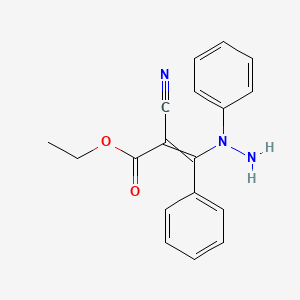
![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
